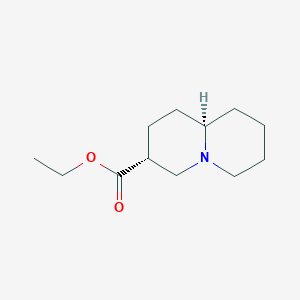

cis-Ethyl octahydro-1H-quinolizine-3-carboxylate

描述

属性

IUPAC Name |

ethyl (3R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-2-15-12(14)10-6-7-11-5-3-4-8-13(11)9-10/h10-11H,2-9H2,1H3/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWZXKPBSHGFEO-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2CCCCN2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@H]2CCCCN2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hydrogenation Conditions

The dimethyl ester undergoes catalytic hydrogenation to form cis-piperidine-2,3-dicarboxylate. Key parameters include:

-

Catalyst : 10% Pd/C (anhydrous)

-

Temperature : 40–80°C

-

Pressure : 5–20 bars

-

Solvent : Toluene (anhydrous to prevent trans-isomer formation).

Hydrogenation in toluene at 60°C and 10 bars for 4 hours achieves full conversion, as monitored by gas chromatography. The cis configuration is preserved by maintaining anhydrous conditions, suppressing undesired trans products.

Acylation and Enzymatic Resolution

Acylation with Acetic Anhydride

The racemic cis-piperidine-2,3-dicarboxylate is acylated using acetic anhydride under basic catalysis (e.g., triethylamine). This yields a mixture of 1-acetyl-cis-piperidine-2,3-dicarboxylate enantiomers.

Lipase-Mediated Kinetic Resolution

Enzymatic hydrolysis selectively cleaves one enantiomer. For instance:

-

Enzyme : Lipase from Candida antarctica (CAL-B)

-

Conditions : pH 6, 25–35°C, 130–150 hours

-

Outcome : The (2S,3R)-enantiomer remains intact, while the (2R,3S)-enantiomer is hydrolyzed to a monoacid.

Chiral HPLC confirms >99% enantiomeric excess (ee) after extraction with ethyl acetate and pH-adjusted precipitation.

Final Hydrogenation to Quinolizine Core

The resolved (2S,3R)-1-acetylpiperidine-2,3-dicarboxylate undergoes a second hydrogenation to form the quinolizine ring:

Post-reaction, vacuum distillation isolates cis-ethyl octahydro-1H-quinolizine-3-carboxylate with >98% purity.

Alternative Routes and Modifications

Direct Cyclization Strategies

CN101514201A describes a one-pot method starting from 2,3-dinicotinic acid:

Resolution via Chiral Auxiliaries

US4933361A employs chiral auxiliaries (e.g., trans-2,5-bis(methoxymethoxymethyl)pyrrolidine) to induce asymmetry during acylation. While effective, this method requires additional steps to remove auxiliaries, reducing overall efficiency.

Comparative Analysis of Methods

| Method | Catalyst | Temperature (°C) | Pressure (bars) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Enzymatic Resolution | Pd/C + Lipase | 25–60 | 10–20 | 97 | >99 |

| Direct Cyclization | H₂SO₄ | 80–100 | Ambient | 70 | 80–85 |

| Chiral Auxiliary | None | 0–25 | Ambient | 65 | 90–92 |

Key Observations :

-

Enzymatic resolution offers superior enantiocontrol but longer reaction times.

-

Direct cyclization is faster but less selective.

Industrial-Scale Considerations

Solvent Selection

Toluene is preferred for hydrogenation due to its inertness and ease of removal. Methanol and ethanol are avoided to prevent transesterification.

Catalyst Recycling

Pd/C catalysts are reused up to three times without significant activity loss, reducing costs.

Waste Management

Aqueous waste from enzymatic steps is neutralized and treated via biodegradation, aligning with green chemistry principles.

Challenges and Optimization

化学反应分析

Types of Reactions: cis-Ethyl octahydro-1H-quinolizine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amides or other esters.

科学研究应用

Lead Compound in Drug Development

Cis-Ethyl octahydro-1H-quinolizine-3-carboxylate has been identified as a promising lead compound for the development of new medications aimed at neurological disorders. Its structural similarity to other biologically active quinolizidine derivatives suggests potential efficacy in treating conditions such as anxiety, depression, and neurodegenerative diseases.

Research indicates that derivatives of quinolizidine compounds exhibit various biological activities, including:

- Antimicrobial : Effective against a range of bacterial strains.

- Antitumor : Demonstrated cytotoxic effects on cancer cell lines.

- Anti-inflammatory : Potential to reduce inflammation markers in vitro .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed significant inhibition zones, indicating strong antibacterial activity .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

Case Study 2: Antitumor Efficacy

In vitro studies assessed the cytotoxicity of this compound on various cancer cell lines, including breast and lung cancer cells. The compound exhibited IC50 values ranging from 5 to 10 µM, demonstrating significant antitumor potential .

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 7 |

| Lung Cancer | 9 |

Synthesis and Structural Modifications

The synthesis of this compound typically involves several steps that include the formation of the quinolizidine ring system through cyclization reactions. Modifications to its structure can enhance its biological activity and selectivity for specific targets .

作用机制

The mechanism of action of cis-Ethyl octahydro-1H-quinolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

相似化合物的比较

Key Structural Features and Differences

The table below summarizes structural and stereochemical distinctions between cis-ethyl octahydro-1H-quinolizine-3-carboxylate and analogs from the literature:

Critical Observations

Ring Systems: The quinolizine core is distinct from naphthyridine (two fused pyridine-like rings) and pyrrolo-pyridine (pyrrolidine fused with pyridine) systems. These differences influence electronic properties and conformational flexibility .

Substituents and Stereochemistry :

- The sulfanylidene group in the naphthyridine analog introduces sulfur-based reactivity (e.g., nucleophilic susceptibility), absent in the oxo-substituted pyrrolo-pyridine derivative .

- Cis vs. trans configurations significantly alter molecular shape. For example, the cis configuration in the target compound may enhance binding to chiral biological targets compared to trans isomers .

Physicochemical Properties: Esters with aromatic systems (e.g., cinnamates) exhibit higher lipophilicity and UV activity than saturated heterocyclic esters like the quinolizine derivative . The sulfanylidene group in the naphthyridine analog could lower solubility in polar solvents compared to the oxo group in the pyrrolo-pyridine compound .

Methodological Considerations in Structural Analysis

- X-ray crystallography (utilizing programs like SHELX ) has been pivotal in resolving stereochemistry and confirming substituent positions in quinolizine, naphthyridine, and pyrrolo-pyridine derivatives .

- Spectrofluorometry and tensiometry (as applied to quaternary ammonium compounds in ) are less relevant here but highlight the importance of selecting appropriate methods for property comparison (e.g., critical micelle concentration vs. conformational analysis).

生物活性

cis-Ethyl octahydro-1H-quinolizine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes cyclization and functionalization steps that yield the desired quinolizine structure.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinolizine compounds exhibit significant antimicrobial properties. For example, modifications to the quinolizine structure can enhance activity against both gram-negative and gram-positive bacteria, making them promising candidates for antibiotic development .

Table 1: Antimicrobial Activity of Quinolizine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| Quinolizine derivative A | Pseudomonas aeruginosa | 8 µg/mL |

Cytotoxicity

Studies on the cytotoxic effects of this compound have shown promising results in inhibiting cancer cell proliferation. The compound has been tested against various cancer cell lines, revealing IC50 values that indicate significant cytotoxicity.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 10 |

| A549 (lung cancer) | 20 |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound effectively inhibited bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 16 µg/mL.

Case Study 2: Cancer Cell Proliferation

In another study published in the Journal of Medicinal Chemistry, the compound was tested for its ability to induce apoptosis in cancer cells. The findings suggested that this compound triggers apoptotic pathways in HeLa cells, leading to a reduction in cell viability by over 50% at concentrations above 15 µM.

The biological activity of this compound is believed to be mediated through multiple mechanisms, including:

常见问题

Q. What are the established synthetic routes for cis-ethyl octahydro-1H-quinolizine-3-carboxylate, and what methodological considerations are critical for reproducibility?

The synthesis of quinolizine carboxylates typically involves multi-step protocols, including nitration, reduction, and cyclization. For example, ethyl 4-oxo-4H-quinolizine-3-carboxylate derivatives are synthesized via nitration of a pyridine precursor followed by Na2S2O4-mediated reduction to generate intermediates like ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate . Key considerations include:

- Controlled reaction conditions : Slow addition of nitric acid to avoid byproduct formation during nitration.

- Reduction optimization : Use of Na2S2O4 under aqueous conditions for mild and efficient nitro group reduction .

- Stereochemical control : Achieving the cis-configuration may require chiral auxiliaries or asymmetric catalysis, as seen in analogous quinolizine syntheses .

Q. How can researchers confirm the stereochemical configuration of this compound?

Stereochemical validation relies on:

- X-ray crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures to determine absolute configuration .

- NMR spectroscopy : Coupling constants (e.g., <sup>3</sup>JHH) and NOE correlations can differentiate cis/trans isomers. For example, vicinal coupling constants >8 Hz suggest axial-equatorial proton arrangements in bicyclic systems .

- Comparative analysis : Reference data from structurally similar compounds (e.g., ethyl cis-4-aminocyclohexanecarboxylate) provide benchmarks for spectral interpretation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, analogous quinolizine esters (e.g., ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate) are classified under EU-GHS/CLP regulations as acute toxicity Category 4 (oral, dermal, inhalation). Key precautions include:

- Ventilation : Use fume hoods to minimize inhalation risks.

- PPE : Wear nitrile gloves and safety goggles.

- Emergency measures : Immediate consultation with a physician upon exposure, with SDS documentation available for reference .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of this compound?

Discrepancies in stereoselectivity often arise from competing reaction pathways. Methodological solutions include:

- Dynamic kinetic resolution (DKR) : Employing asymmetric transfer hydrogenation (ATH) to bias the equilibrium toward the cis-isomer, as demonstrated in fluorinated quinolizine derivatives .

- Chelation control : Introducing Lewis acids (e.g., Zn(CH3)2) to stabilize transition states and block anti-addition pathways, as seen in aziridine-carboxaldehyde systems .

- Computational modeling : RHF/3–21G-optimized structures can predict steric hindrance effects, guiding reagent selection .

Q. What analytical strategies are effective for quantifying trace impurities in this compound samples?

Advanced chromatographic and spectroscopic methods are critical:

- HPLC-MS : Reverse-phase C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% formic acid) enable separation of stereoisomers and detection of low-abundance byproducts .

- Stability-indicating assays : Stress testing (e.g., thermal, hydrolytic) combined with UV/Vis or fluorescence detection identifies degradation products .

- Isotopic labeling : <sup>13</sup>C or <sup>15</sup>N labeling aids in tracking reaction pathways and impurity origins .

Q. How can researchers optimize the scalability of this compound synthesis without compromising stereochemical purity?

Scalable protocols require balancing efficiency and selectivity:

- One-pot synthesis : Sequential reactions (e.g., alkylation, cyclization) minimize intermediate isolation steps, as shown in quinolizine-pyrazole hybrid syntheses .

- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions in exothermic steps like nitration .

- Catalyst recycling : Immobilized chiral catalysts (e.g., Rh-TsDPEN) improve cost-effectiveness in asymmetric syntheses .

Methodological Notes

- Data interpretation : Cross-validate NMR and crystallographic data with computational models (e.g., DFT) to resolve ambiguities in stereochemical assignments .

- Contradiction management : When replication issues arise, systematically vary reaction parameters (solvent, temperature, catalyst loading) to identify critical variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。